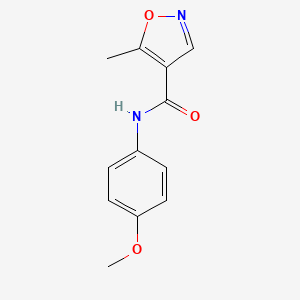

N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxyphenyl group and a carboxamide group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 4-methoxyphenylhydrazine with 3-methyl-2-butanone to form the corresponding hydrazone This intermediate is then cyclized using acetic anhydride to yield the isoxazole ring

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of each step. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-Methoxyphenyl)-5-methylisoxazole-4-carbohydrazide

- N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

- N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylate

Uniqueness

N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological activities.

Biological Activity

N-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including immunomodulation, anticancer activity, and structural comparisons with related compounds.

Chemical Structure and Synthesis

The compound's structure features an isoxazole ring substituted with a methoxyphenyl group and a carboxamide functional group. The synthesis of this compound typically involves the following steps:

- Formation of the isoxazole core through cyclization reactions.

- Introduction of the methoxyphenyl group via electrophilic aromatic substitution.

- Amide formation with the appropriate carboxylic acid derivative.

Immunomodulatory Effects

Research indicates that derivatives of isoxazole, including this compound, exhibit significant immunomodulatory properties. These compounds can influence immune responses by modulating T-cell activity and antibody production. Specifically, studies have shown that similar isoxazole derivatives can possess immunosuppressive effects, making them potential candidates for treating autoimmune diseases and inflammatory conditions.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of various isoxazole derivatives against cancer cell lines. For instance, a series of synthesized isoxazole-amide derivatives demonstrated promising anticancer activity against breast (MCF-7) and cervical (HeLa) cancer cells. The most active compound in that study exhibited an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound Name | Cell Line | IC50 (μg/ml) | Mechanism of Action |

|---|---|---|---|

| Compound 2d | MCF-7 | 10.5 | Induces apoptosis |

| Compound 2e | HeLa | 12.3 | Cell cycle arrest at G2/M phase |

| This compound | Hep3B | Not yet established | Potentially similar to other derivatives |

Case Studies

- Immunomodulation Study : A study explored the effects of this compound on immune cell populations in vitro. Results indicated a significant reduction in pro-inflammatory cytokine production in activated T-cells, suggesting potential therapeutic applications in managing autoimmune disorders.

- Cytotoxicity Assessment : In another investigation, the compound was tested against various cancer cell lines. The findings revealed that while it showed moderate cytotoxicity, it was less potent than some closely related compounds but still indicated potential as a lead compound for further development .

Comparative Analysis with Related Compounds

The biological activity of this compound can be better understood by comparing it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 5-Amino-3-methylisoxazole-4-carboxamide | Contains amino group | Strong immunosuppressive action |

| N-(4-chlorophenyl)-3-methylisoxazole-4-carboxamide | Chlorinated phenyl group | Known for anti-inflammatory activity |

| This compound | Methoxy substituent | Potential immunomodulatory effects |

Properties

CAS No. |

61643-31-0 |

|---|---|

Molecular Formula |

C12H12N2O3 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C12H12N2O3/c1-8-11(7-13-17-8)12(15)14-9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,14,15) |

InChI Key |

OISVTXMBOKWYGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.